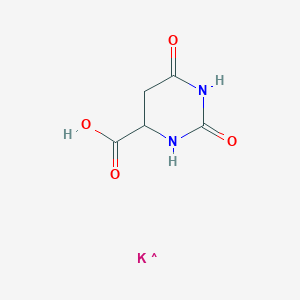
CID 75098563
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of CID755673 involves several synthetic routes and reaction conditions. One common method includes the reaction of specific phenylacetic acid derivatives with Vilsmeier reagents, followed by quenching with aqueous solutions to obtain the desired intermediate . Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
CID755673 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.
Substitution: It can undergo substitution reactions with various reagents to form new compounds.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CID755673 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of PKD enzymes and their role in various biochemical pathways.
Industry: CID755673 is used in the development of new therapeutic agents targeting PKD-related pathways.
Mechanism of Action
CID755673 exerts its effects by selectively inhibiting PKD enzymes. This inhibition leads to the activation of the PI3K/AKT signaling pathway, which plays a crucial role in maintaining the undifferentiated state of embryonic stem cells. The molecular targets of CID755673 include PKD1, PKD2, and PKD3, and its action involves increasing the level of AKT phosphorylation .
Comparison with Similar Compounds
CID755673 is unique in its high selectivity and potency as a PKD inhibitor. Similar compounds include:
CID755673: Another PKD inhibitor with similar properties but different selectivity profiles.
PD0325901: An inhibitor of mitogen-activated protein kinase kinase (MEK) used in combination with CID755673 for enhanced effects.
CHIR99021: A glycogen synthase kinase 3 (GSK3) inhibitor often used alongside CID755673 in stem cell research
These compounds share some similarities in their mechanisms of action but differ in their specific targets and applications, highlighting the uniqueness of CID755673 in its selective inhibition of PKD enzymes.
Properties
Molecular Formula |
C5H6KN2O4 |
|---|---|
Molecular Weight |
197.21 g/mol |
InChI |
InChI=1S/C5H6N2O4.K/c8-3-1-2(4(9)10)6-5(11)7-3;/h2H,1H2,(H,9,10)(H2,6,7,8,11); |
InChI Key |
OTBUVFYFISYPGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)NC1=O)C(=O)O.[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















